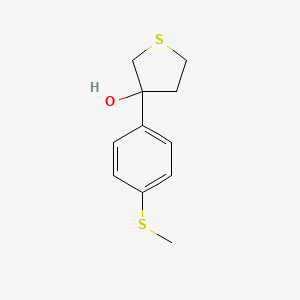

3-(4-Methylsulfanylphenyl)thiolan-3-ol

Description

3-(4-Methylsulfanylphenyl)thiolan-3-ol is a thiolane-derived compound featuring a phenyl ring substituted with a methylsulfanyl (-SMe) group at the para position. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(4-methylsulfanylphenyl)thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS2/c1-13-10-4-2-9(3-5-10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIWHFUYHOXPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2(CCSC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C2(CCSC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-Methylsulfanylphenyl)thiolan-3-ol involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions to ensure consistent quality and yield. The use of advanced equipment and technology is essential to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylsulfanylphenyl)thiolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to understanding the reactivity and stability of the compound .

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often analyzed using techniques such as chromatography and spectroscopy to determine their structure and purity .

Scientific Research Applications

3-(4-Methylsulfanylphenyl)thiolan-3-ol has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(4-Methylsulfanylphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and changes in gene expression. Understanding the mechanism of action is crucial for developing new therapeutic applications and improving the efficacy of existing treatments .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 3-(4-Methylsulfanylphenyl)thiolan-3-ol, emphasizing substituent variations and available

Substituent Impact Analysis :

Physicochemical and Toxicological Data

- 4-Methyl-3-(4-methylphenyl)thiolan-3-ol : Lacks hazard statements (GHS), implying low acute toxicity .

- 3-(4-Ethoxyphenyl)thiolan-3-ol : Discontinued status () may reflect synthetic challenges or commercial viability rather than safety concerns .

- General Toxicity Trends: Limited toxicological data for thiolan-3-ol derivatives; 3-Methyl-L-tyrosine analogs highlight gaps in understanding (), urging caution in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.